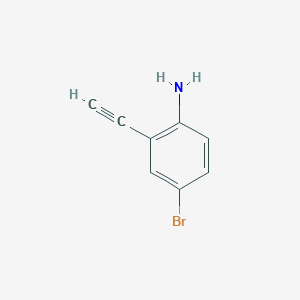
4-Bromo-2-ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-ethynylaniline is an organic compound with the molecular formula BrC6H3(C2H5)NH2 . It has a molecular weight of 200.08 and is a solid in its physical form . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethynylaniline consists of a bromine atom (Br) attached to a benzene ring, which is further connected to an ethynyl group (C2H5) and an amine group (NH2) . The InChI key for the compound is LGOZNQPHTIGMQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-ethynylaniline has a refractive index of n20/D 1.597 (lit.) and a density of 1.412 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrochemical Synthesis and Biological Assessment
A study focused on the electrochemical oxidation of 4-ethynylaniline, related to 4-Bromo-2-ethynylaniline, which has applications in synthesizing diazine compounds. This process demonstrates potential in antibiotic activity through molecular docking against receptors (Mehrdadian et al., 2021).
Synthesis of Polysubstituted Indoles and Quinolines
Research shows the use of 2-ethynylaniline, a compound similar to 4-Bromo-2-ethynylaniline, in the indium-catalyzed synthesis of polysubstituted indoles and quinolines. This method highlights a divergent approach based on the terminal substituent group of the ethynylaniline (Sakai et al., 2008).
Palladium-Catalyzed Aerobic Oxidative Cyclization
A study involving the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines, related to 4-Bromo-2-ethynylaniline, demonstrates the synthesis of 4-halo-2-aminoquinolines. This process offers a broad substrate scope and moderate to excellent yields (Liu et al., 2013).
Synthesis of Substituted Indoles
Another application includes the synthesis of 2-substituted indoles from 2-ethynylanilines through a cyclization reaction, offering a pathway to create various indole derivatives with high efficiency (Yasuhara et al., 1999).
Synthesis of New Polyimides
Research on the synthesis of new diamines containing bis(ethynylaniline) linkages, which are structurally related to 4-Bromo-2-ethynylaniline, for creating aromatic polyimides. These polyimides exhibit good solvent resistance and thermal stability (Han et al., 2007).
properties
IUPAC Name |
4-bromo-2-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTDKNZBPMDUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethynylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

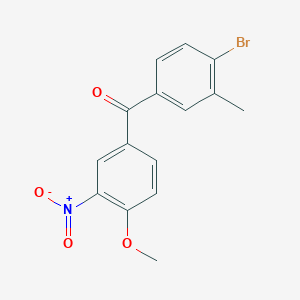
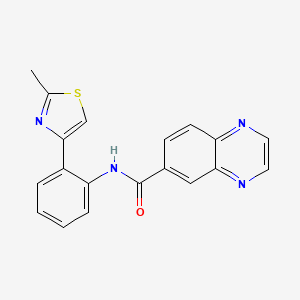
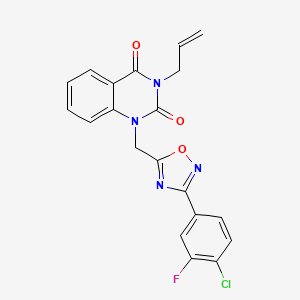
![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)
![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)
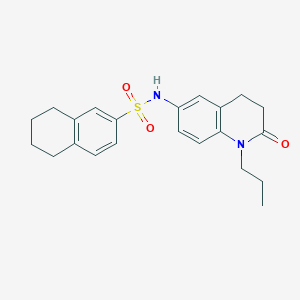
![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)


![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
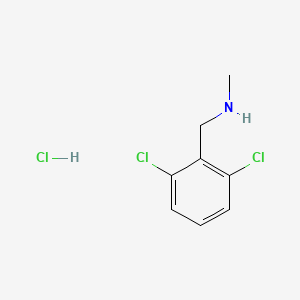
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)